![molecular formula C14H12N2O B2858571 (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol CAS No. 159679-68-2](/img/structure/B2858571.png)

(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

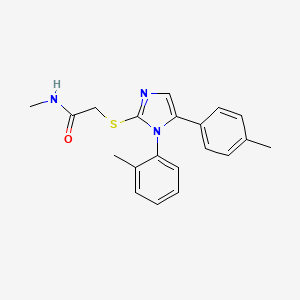

The compound “(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol” is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis

The crystal structure of the related compound, N-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)acetamide, consists of columns of molecules that are interconnected by N-H⋯N hydrogen bonds in the direction of the b axis . The torsion angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 9.04 (5)° .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications

Organic Synthesis and Material Science Applications

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol, were synthesized through a one-pot, three-component condensation process. These compounds were characterized for their optical properties, showing two absorption maxima and an emission maximum with a significant Stokes' shift range. This research underscores the potential of these compounds in creating luminescent materials (Volpi et al., 2017).

Crystallography and Structural Analysis

Research on the crystal structure of a closely related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, highlights the planarity of the imidazo[1,2-a]pyridine moiety and its nearly perpendicular methanol group orientation. The study details the molecular interactions within the crystal, providing insights into the structural basis for its properties, which can be relevant for designing materials with specific characteristics (Elaatiaoui et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods for related compounds have been developed, such as a nano copper oxide assisted one-pot three-component reaction to synthesize 2-triazolyl-imidazo[1,2-a]pyridine derivatives. This method features good yields and wide substrate scope, highlighting the versatility and efficiency of modern synthetic approaches in creating complex heterocyclic compounds (Bagdi et al., 2015).

Medicinal Chemistry Applications

Although the request was to exclude drug use, dosage, and side effects, it's noteworthy that compounds within this chemical family have been evaluated for antimicrobial and antimycobacterial activities. For example, [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones demonstrated significant activity against bacterial and fungal strains, underscoring the potential medicinal applications of these compounds (Narasimhan et al., 2011).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Mode of Action

Similar compounds, such as zolpidem, a medicine that includes an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is known to exert its hypnotic effect by blocking γ-aminobutyric acid receptors .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been recognized as significant in the treatment of tuberculosis, exhibiting activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to possess a broad spectrum of biological activity, suggesting that they may have diverse molecular and cellular effects .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry and are considered important in the development of new drugs . Future research could focus on exploring the potential of “(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol” and its derivatives in various therapeutic applications.

properties

IUPAC Name |

(2-phenylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-9,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAXUROOVXTADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2858494.png)

![4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2858496.png)

![2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2858499.png)

![N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide](/img/structure/B2858502.png)

![N-(3-ethoxypropyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2858503.png)

![3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2858504.png)

![ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2858505.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2858506.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2858507.png)